1-Ipomeanol

Catalog No.
S602820
CAS No.
34435-70-6
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ipomeanol

CAS Number

34435-70-6

Product Name

1-Ipomeanol

IUPAC Name

5-(furan-3-yl)-5-hydroxypentan-2-one

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-6,9,11H,2-3H2,1H3

InChI Key

IGGLYMZTLQKWGT-UHFFFAOYSA-N

SMILES

CC(=O)CCC(C1=COC=C1)O

Synonyms

5-(3-Furanyl)-5-hydroxy-2-pentanone; 1-Ipomeanol; 5-(3-Furyl)-5-hydroxy-2-pentanone; 5-(3-Furyl)-5-hydroxy-2-pentanone; 5-(3-Furanyl)-5-hydroxy-2-pentanone

Canonical SMILES

CC(=O)CCC(C1=COC=C1)O

The exact mass of the compound 1-Ipomeanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Structural Properties Data Table

PropertyValueReference
Molecular FormulaC9H12O3 [1]
Molecular Weight168.19 g/mol [1]
CAS Registry Number34435-70-6 [1]
SMILES NotationCC(=O)CCC(O)C1=COC=C1 [1]
InChI KeyIGGLYMZTLQKWGT-UHFFFAOYSA-N [1]
IUPAC Name5-(furan-3-yl)-5-hydroxypentan-2-one [1]
StereochemistryRacemic mixture [20]
Functional GroupsFuran ring, ketone, secondary alcohol [1]

Comparative Analysis with 4-Ipomeanol: Hydroxyl Group Positionality and Reactivity

The fundamental structural distinction between 1-Ipomeanol and 4-Ipomeanol lies in the positional arrangement of the hydroxyl group within the pentyl chain [3] [8]. While 1-Ipomeanol contains the hydroxyl group at the fifth carbon position, 4-Ipomeanol features this functional group at the fourth carbon position [3] [9]. This seemingly minor structural variation profoundly influences the chemical and biological properties of these isomeric compounds [8] [16].

The hydroxyl group positioning significantly affects the molecular reactivity patterns and metabolic fate of these compounds [8] [16]. In 1-Ipomeanol, the secondary alcohol group at the fifth carbon position is proximal to the furan ring system, potentially influencing intramolecular interactions and conformational preferences [1] [16]. Conversely, 4-Ipomeanol's hydroxyl group occupies a more central position within the alkyl chain, creating different steric and electronic environments [9] [16].

Metabolic activation studies reveal distinct bioactivation potentials between these isomers [8] [29]. 4-Ipomeanol demonstrates significantly higher bioactivation capacity compared to 1-Ipomeanol, particularly through cytochrome P450-mediated pathways [8] [16] [21]. The primary metabolic enzyme responsible for 4-Ipomeanol bioactivation is cytochrome P450 4B1, which exhibits exceptional catalytic efficiency toward this substrate [21] [31] [34]. In contrast, 1-Ipomeanol shows lower bioactivation potential and broader enzyme specificity across multiple cytochrome P450 isoforms [8] [29].

The differential reactivity extends to the formation of reactive metabolic intermediates [8] [17]. Both compounds undergo oxidative metabolism to generate enedial intermediates, but the efficiency and rate of this transformation differ substantially [8] [17] [29]. 4-Ipomeanol readily forms reactive enedial species that readily bind to cellular nucleophiles, while 1-Ipomeanol exhibits more moderate reactivity toward such transformations [8] [17] [29].

Enzymatic studies demonstrate that 4-Ipomeanol serves as a preferred substrate for cytochrome P450 4B1, with bioactivation rates reaching 600-700 nmol per nmol P450 per 30 minutes [21] [32]. Additionally, human cytochrome P450 enzymes including 1A2, 2C19, 2D6, and 3A4 show substantial bioactivation activity toward 4-Ipomeanol [18] [21]. The enzymatic specificity for 1-Ipomeanol appears more distributed across various cytochrome P450 isoforms without the pronounced selectivity observed with 4-Ipomeanol [8] [29].

Comparative Properties Data Table

Property1-Ipomeanol4-IpomeanolReference
Hydroxyl Group PositionPosition 5 (Secondary alcohol)Position 4 (Secondary alcohol) [1] [9]
Primary Metabolic EnzymeMultiple CYP450 isoformsCYP4B1 (primary), CYP3A4 [8] [21]
Bioactivation PotentialLower than 4-IpomeanolHigh bioactivation [8] [16]
Metabolic IntermediatePotential enedial formationEnedial intermediate [8] [17]
Relative ToxicityLess toxic than 4-IpomeanolHighly toxic [8] [16]
Enzyme SelectivityBroad CYP450 specificityCYP4B1 selective [8] [21]
Bioactivation RateLower rates600-700 nmol/nmol P450/30 min [21] [32]

Functional Group Interactions: Furan Ring Stability and Metabolic Susceptibility

The furan ring system represents the central structural motif responsible for the distinctive chemical behavior and metabolic susceptibility of 1-Ipomeanol [1] [5]. This five-membered heterocyclic ring contains four carbon atoms and one oxygen atom, creating an aromatic system that follows Hückel's rule with six π electrons [5] [22]. The aromatic character contributes to molecular stability while simultaneously rendering the compound susceptible to oxidative metabolism [5] [23].

The furan ring exhibits inherent electron deficiency due to the electronegative oxygen heteroatom, which withdraws electron density from the ring system [5] [23]. This electronic characteristic makes the furan ring particularly susceptible to electrophilic attack and oxidative metabolism by cytochrome P450 enzymes [23] [35]. The positions adjacent to the oxygen atom, specifically positions 2 and 5 of the furan ring, demonstrate the highest reactivity toward metabolic enzymes [23] [24].

Metabolic activation of furan-containing compounds proceeds through cytochrome P450-mediated oxidation pathways [23] [35]. The oxidation process involves the formation of epoxide intermediates that can rearrange to form reactive enedial species [23] [35]. These enedial intermediates possess high electrophilic character and readily react with cellular nucleophiles including glutathione, cysteine, and lysine residues [23] [29].

The stability of furan rings under biological conditions varies significantly depending on substitution patterns and electronic environment [23] [35]. Less substituted furans generally produce less stable epoxide intermediates and demonstrate higher reactivity toward ring-opening reactions [23]. The furan ring in 1-Ipomeanol maintains moderate stability compared to unsubstituted furan but remains susceptible to metabolic transformation [23] [35].

Furan ring oxidation typically proceeds through direct cytochrome P450-mediated mechanisms rather than initial hydroxylation pathways [24] [27]. Studies using deuterium-labeled furan compounds demonstrate that ring cleavage occurs directly to form unsaturated aldehyde intermediates, bypassing traditional hydroxylation mechanisms [24] [27]. This direct oxidation pathway explains the retention of specific isotopic labels during metabolic transformations [24] [27].

The interaction between the furan ring and adjacent functional groups in 1-Ipomeanol influences the overall metabolic profile [1] [23]. The proximity of the hydroxyl group to the furan system may affect conformational preferences and enzyme binding affinity [1] [16]. Additionally, the ketone functionality provides an alternative site for metabolic transformation, potentially competing with furan ring oxidation pathways [1] [29].

Computational studies reveal that furan oxidation energetics depend significantly on molecular descriptors including adiabatic ionization potentials and condensed Fukui functions [35] [37]. These parameters successfully predict activation energies for cytochrome P450-mediated furan oxidation with high accuracy, demonstrating correlation coefficients exceeding 0.94 [35] [37]. The predictive models indicate that furan oxidation complexity relates directly to cytochrome P450 efficiency in electron modulation during double bond to single bond conversions [35] [37].

Furan Ring Properties Data Table

PropertyDescriptionReference
Ring System5-membered heterocyclic ring with oxygen [5] [22]
Aromatic CharacterAromatic according to Hückel rule (6π electrons) [5] [23]
Electron DensityElectron-deficient due to oxygen heteroatom [5] [23]
Oxidative SusceptibilityHigh susceptibility to CYP450 oxidation [23] [35]
Ring Opening TendencyProne to ring opening under oxidative conditions [23] [24]
Metabolic Activation SitePositions 2 and 5 most reactive [23] [24]
Stability in Biological SystemsModerate stability, less than benzene [23] [26]
Reactivity with NucleophilesForms adducts with GSH, cysteine, lysine [23] [29]
Oxidation MechanismDirect CYP450-mediated ring cleavage [24] [27]
Predictive ParametersAIP and CFF determine oxidation energetics [35] [37]

XLogP3

0.1

Other CAS

34435-70-6

Wikipedia

1-ipomeanol

Dates

Last modified: 02-18-2024

Explore Compound Types